

Technical Guide: Certificate of Analysis for Isovaleric Acid-d7

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control, analytical methodologies, and biochemical context for **Isovaleric acid-d7**. It is intended to serve as a detailed reference for researchers utilizing this isotopically labeled compound in their studies.

Certificate of Analysis: Isovaleric Acid-d7

The following table summarizes the typical quality control specifications and analytical results for a representative batch of **Isovaleric acid-d7**.



Test	Specification	Result	Method
Identity			
¹ H-NMR	Conforms to structure	Conforms	Nuclear Magnetic Resonance
Mass Spectrometry	Conforms to structure	Conforms	GC-MS (EI)
Purity			
Chemical Purity (NMR)	≥98.0%	99.5%	Quantitative NMR (qNMR)
Chemical Purity (GC)	≥98.0%	99.8%	Gas Chromatography (GC-FID)
Isotopic Purity			
Isotopic Enrichment	≥98 atom % D	99.2 atom % D	Gas Chromatography- Mass Spectrometry (GC-MS)
Physical Properties			
Appearance	Colorless liquid	Clear, colorless liquid	Visual Inspection
Residual Solvents			
As per USP <467>	Meets requirements	Meets requirements	Headspace GC-MS

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

This protocol outlines the procedure for determining the isotopic enrichment of **Isovaleric acid-d7** using GC-MS. The method separates the analyte from potential impurities and analyzes the mass-to-charge ratio of the resulting ions to quantify the extent of deuterium incorporation.

Instrumentation:

• Gas Chromatograph: Agilent 8890 GC or equivalent.



- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent non-polar column.

Reagents:

- Solvent: Dichloromethane (DCM), GC grade.
- Isovaleric acid-d7 sample.
- Unlabeled Isovaleric acid reference standard.

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of **Isovaleric acid-d7** in dichloromethane. Prepare a separate 1 mg/mL solution of the unlabeled Isovaleric acid reference standard.
- GC Method:
 - Inlet Temperature: 250°C.
 - Injection Volume: 1 μL.
 - o Split Ratio: 20:1.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Oven Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: 10°C/min to 200°C.
 - Hold: 5 minutes at 200°C.
- MS Method:
 - o Ion Source: Electron Ionization (EI) at 70 eV.



Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Scan Range: m/z 40-200.

Analysis:

- Inject the unlabeled standard to determine its retention time and mass spectrum. The molecular ion (M+) for unlabeled isovaleric acid is m/z 102.13.
- Inject the Isovaleric acid-d7 sample.
- Identify the peak corresponding to the analyte based on retention time.
- Acquire the mass spectrum for the **Isovaleric acid-d7** peak.
- Calculate the isotopic enrichment by comparing the ion intensities of the deuterated molecular ion (m/z 109.17) and any unlabeled (m/z 102.13) or partially labeled species within the mass cluster. The calculation is performed by integrating the ion currents for each isotopic peak.[1][2]

This protocol describes the determination of the chemical purity of **Isovaleric acid-d7** using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[3][4] This is an absolute method that compares the integral of a signal from the analyte to that of a certified internal standard of known purity.[5][6]

Instrumentation:

NMR Spectrometer: 400 MHz or higher field strength.

Reagents:

- Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
- Internal Standard (IS): Maleic acid, certified reference material (CRM).
- Isovaleric acid-d7 sample.



Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10 mg of the Isovaleric acid-d7 sample into a clean, dry vial.
 - Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
 - Dissolve the mixture in approximately 0.7 mL of Chloroform-d.
 - Vortex the vial to ensure complete dissolution and homogenization.
 - Transfer the solution to a 5 mm NMR tube.
- NMR Data Acquisition:
 - Pulse Sequence: Standard 90° pulse-acquire sequence.
 - Acquisition Time (at): ≥ 3 seconds.
 - Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant nuclei, approximately 5 times the longest T1).
 - Number of Scans (ns): 16 (adjust for adequate signal-to-noise ratio, S/N > 250:1 recommended).[5]
 - Spectral Width: 0-12 ppm.
- Data Processing:
 - Apply a small line broadening (e.g., 0.3 Hz) to improve S/N.
 - Manually phase the spectrum carefully.
 - Perform a baseline correction across the entire spectrum.
- Purity Calculation:



- Integrate a well-resolved signal from the analyte (e.g., the remaining non-deuterated proton signal if present and well-defined, or a ¹³C satellite). For **Isovaleric acid-d7**, the residual CHD proton multiplet can be used.
- Integrate the singlet signal from the maleic acid internal standard ($\delta \sim 6.28$ ppm).
- Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) *
 (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:
 - I = Integral area
 - N = Number of protons for the integrated signal
 - MW = Molecular weight
 - W = Weight
 - P = Purity of the internal standard

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to **Isovaleric acid-d7**.

```
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// Invisible nodes for layout {rank=same; Leucine; aKG; IsovalerylCoA; MethylcrotonylCoA; AcetylCoA; Acetoacetate;} }



Caption: Leucine catabolism pathway showing the formation of Isovaleryl-CoA.[7][8][9][10]

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Caption: Workflow for the analysis of **Isovaleric acid-d7** by GC-MS.[7]

// Nodes Weigh [label="Accurate Weighing\n(Analyte + Internal Std)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolution\n(CDCl3)", fillcolor="#FBBC05", fontcolor="#202124"]; Acquire [label="NMR Data Acquisition\n(d1 = 30s)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Process [label="Data Processing\n(Phasing, Baseline)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrate [label="Signal Integration\n(Analyte vs. Std)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Calculate [label="Purity Calculation", fillcolor="#F1F3F4", fontcolor="#202124", shape=document];

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Caption: Workflow for determining chemical purity by quantitative NMR (qNMR).

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